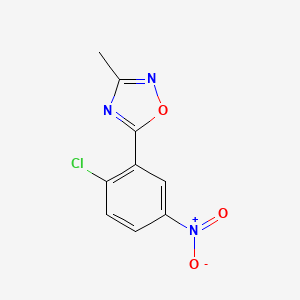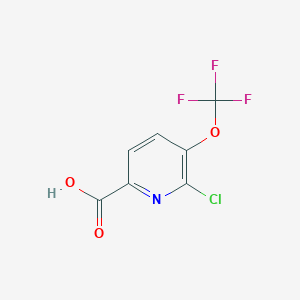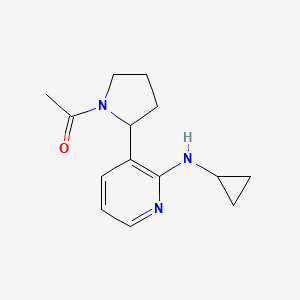
1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidinone ring substituted with a 3-chloro-2-methylphenyl group. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry for the development of various bioactive molecules .
准备方法
The synthesis of 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
科学研究应用
1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
1-(3-Chloro-2-methylphenyl)pyrrolidin-3-one can be compared with other similar compounds such as:
Pyrrolidin-2-one: A simpler analog without the 3-chloro-2-methylphenyl group, used in similar applications but with different biological profiles.
3-Iodopyrroles: Compounds with an iodine substituent instead of chlorine, which may exhibit different reactivity and biological activities.
Pyrrolone derivatives: Compounds with a similar pyrrolidinone core but different substituents, leading to varied biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C11H12ClNO |
|---|---|
分子量 |
209.67 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)pyrrolidin-3-one |
InChI |
InChI=1S/C11H12ClNO/c1-8-10(12)3-2-4-11(8)13-6-5-9(14)7-13/h2-4H,5-7H2,1H3 |
InChI 键 |
CVRBEHKHNTUKRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N2CCC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
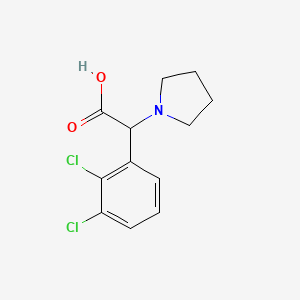

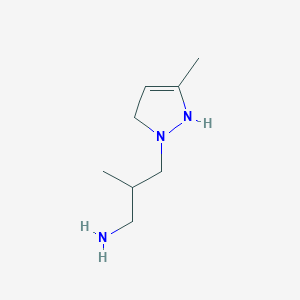
![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)

